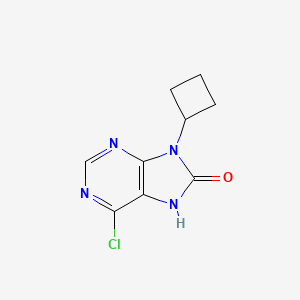
6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Chloro-9-cyclobutyl-7H-purin-8(9H)-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound is characterized by a chlorine atom at the 6-position and a cyclobutyl group at the 9-position of the purine ring, which influences its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN5O with a molecular weight of approximately 253.7 g/mol. Its structural features suggest multiple points of interaction with biological targets, particularly kinases and adenosine receptors.
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various kinases, including:
- Cyclin-dependent kinase 4 (CDK4)
- FMS-like tyrosine kinase 3 (FLT3)
Modifications at positions 7 and 9 of the purine ring can enhance or alter its inhibitory potency against these targets. For instance, studies have shown that derivatives with larger cycloalkyl groups at position 9 tend to exhibit improved kinase inhibition, with IC50 values in the mid-nanomolar range for FLT3 and CDK4 .
Adenosine Receptor Interaction
The compound also demonstrates binding affinity to adenosine receptors, which are pivotal in numerous physiological processes including immune response and neurotransmission. The interaction with these receptors may modulate various biological pathways, presenting further therapeutic opportunities.
Synthesis and Evaluation
A study focusing on the synthesis of related purine derivatives revealed that structural modifications significantly affect biological activity. For example, compounds similar to this compound were evaluated for their ability to inhibit FLT3 in cellular assays. The findings suggested that specific substitutions at the purine ring could enhance inhibitory effects against FLT3 while maintaining selectivity over other kinases .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-9-cyclopentyladenine | Cyclopentyl group instead of cyclobutyl | Kinase inhibition |
| 6-Chloro-7-methylpurin-8(9H)-one | Methyl group at position 7 | Antitumor properties |
| 2-Chloro-N-(cycloalkyl)adenine | Varies in cycloalkyl groups | Modulates adenosine receptor activity |
The unique combination of a chlorine atom at position 6 and a cyclobutyl group at position 9 distinguishes this compound from its analogs, potentially leading to unique pharmacological profiles.
Mechanistic Insights
The mechanism of action for this compound as a kinase inhibitor involves competitive binding to ATP-binding sites on target kinases. Studies utilizing molecular docking simulations have provided insights into how structural variations influence binding affinities and selectivity for specific kinases .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
6-chloro-9-cyclobutyl-7H-purin-8-one |
InChI |
InChI=1S/C9H9ClN4O/c10-7-6-8(12-4-11-7)14(9(15)13-6)5-2-1-3-5/h4-5H,1-3H2,(H,13,15) |
InChI Key |
NXAPQNUREWRCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(C(=NC=N3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















